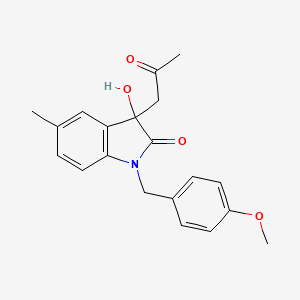

3-Hydroxy-1-(4-methoxybenzyl)-5-methyl-3-(2-oxopropyl)indolin-2-one

Description

3-Hydroxy-1-(4-methoxybenzyl)-5-methyl-3-(2-oxopropyl)indolin-2-one is a substituted indolin-2-one derivative characterized by three key functional groups:

- A 4-methoxybenzyl group at position 1 of the indole ring.

- A 5-methyl substituent on the aromatic ring.

- A 3-hydroxy-3-(2-oxopropyl) moiety at position 3.

Properties

IUPAC Name |

3-hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13-4-9-18-17(10-13)20(24,11-14(2)22)19(23)21(18)12-15-5-7-16(25-3)8-6-15/h4-10,24H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCCZDMCOYVUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxybenzyl)-5-methyl-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an appropriate precursor.

Introduction of the Methoxybenzyl Group: This step involves the alkylation of the indolinone core with a methoxybenzyl halide under basic conditions.

Addition of the Oxopropyl Group: The oxopropyl group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

Hydroxylation: The hydroxy group is introduced through a selective hydroxylation reaction, often using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methoxybenzyl)-5-methyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO4, CrO3

Reducing Agents: NaBH4, LiAlH4

Nucleophiles: Halides, amines, thiols

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-1-(4-methoxybenzyl)-5-methyl-3-(2-oxopropyl)indolin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxybenzyl)-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the indolinone core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Indolin-2-one Derivatives

3-Hydroxy-3-(2-oxopropyl)indolin-2-one

- Structural Features : Lacks the 4-methoxybenzyl and 5-methyl groups present in the target compound. Retains the 3-hydroxy and 2-oxopropyl substituents.

- Biological Activity: Exhibits NO inhibition with an IC50 of 34 μM in lipopolysaccharide-stimulated murine macrophages .

- The shared 3-hydroxy-3-(2-oxopropyl) moiety suggests a common pharmacophore for NO modulation.

(Z)-4-Bromo-3-(4-isopropylbenzylidene)-1-methylindolin-2-one

- Structural Features : Contains a bromo substituent at position 4 and a benzylidene group at position 3, differing from the target’s 3-hydroxy-2-oxopropyl and 4-methoxybenzyl groups.

- Synthetic Relevance : Synthesized via condensation of 4-bromo-1-methylindolin-2-one with 4-isopropylbenzaldehyde, highlighting a route that could be adapted for the target compound’s synthesis .

- Key Comparison : The benzylidene group introduces rigidity, whereas the target compound’s 4-methoxybenzyl may enhance solubility or receptor interactions.

S-(2-Oxopropyl)-CoA

- Structural Features : A Coenzyme A analog with a 2-oxopropyl group linked to the sulfhydryl moiety.

- Mechanistic Insight : The 2-oxopropyl group forms hydrophobic interactions with enzyme active sites (e.g., Met-108 and Ala-110 in acetyl-CoA synthetase), stabilizing the complex and inhibiting enzymatic activity .

- Key Comparison: The shared 2-oxopropyl group in the target compound may similarly mediate enzyme interactions, though its indolinone core likely directs distinct target specificity.

Functional Group Analysis

Biological Activity

Overview

3-Hydroxy-1-(4-methoxybenzyl)-5-methyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound belonging to the indolinone class, characterized by its unique structural features, including a hydroxy group, a methoxybenzyl group, and an oxopropyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include the formation of the indolinone core through cyclization, alkylation with a methoxybenzyl halide, Friedel-Crafts acylation for the oxopropyl group introduction, and selective hydroxylation to introduce the hydroxy group.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The hydroxy and methoxy groups can form hydrogen bonds with proteins and enzymes, while the indolinone core can interact with receptors and other molecular targets, influencing various biochemical pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of indolinones have been evaluated against various cancer cell lines, demonstrating potent antiproliferative effects. In particular, studies have shown that certain derivatives possess IC50 values in the micromolar range against HeLa (cervical cancer) and C6 (glioma) cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Various studies have reported that related indolinone derivatives exhibit remarkable activity against a range of microorganisms, including bacteria and fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Study 1: Anticancer Activity Evaluation

In a study evaluating novel phenylurea-containing indanone derivatives, compounds were synthesized and tested for their anticancer properties. Among them, certain derivatives exhibited promising anticancer activity against HeLa cells, with mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that structural modifications on the indolinone framework can enhance biological activity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of various indolinone derivatives against common pathogens. The results indicated that these compounds displayed significant inhibitory effects on bacterial growth, suggesting their potential as therapeutic agents against infections caused by resistant strains .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.